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Compound of Interest

Compound Name: quinoxaline-5-carbonitrile

CAS No.: 77130-32-6

Cat. No.: B1593841 Get Quote

To predict stability, one must understand the molecule's electronic distribution.

The Core: Quinoxaline (1,4-diazanaphthalene) is a pi-deficient heteroaromatic system. The

nitrogen atoms pull electron density, making the ring carbons electrophilic.

The 5-Cyano Effect: The nitrile group at position 5 further depletes electron density from the

benzene ring, and by conjugation, affects the pyrazine ring.

Consequence 1 (Hydrolysis): The nitrile carbon is highly electrophilic, susceptible to water

attack even under mild pH excursions.

Consequence 2 (Nucleophilic Attack): The C2 and C3 positions of the pyrazine ring

become "hotspots" for nucleophilic addition (e.g., by hydroxide ions or solvent impurities),

potentially leading to ring-opening or polymerization.
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Property Value / Characteristic Implication for Stability

CAS 35856-42-9
Unique identifier for tracking

batches.

Molecular Weight 155.16 g/mol
Low MW facilitates

volatilization if not crystalline.

Predicted LogP ~1.3 - 1.8

Moderately lipophilic;

susceptible to oxidative

degradation in lipidic solvents.

pKa (Conjugate Acid) ~0.6 (Pyrazine N)

Very weak base.[1]

Protonation requires strong

acid, triggering hydrolysis.

H-Bond Donors/Acceptors 0 / 3
No internal stabilization; relies

on crystal packing.

Degradation Pathways & Mechanisms
The stability of quinoxaline-5-carbonitrile is compromised primarily by three mechanisms.

Hydrolytic Degradation (The Primary Risk)
The nitrile group (-C≡N) is thermodynamically unstable relative to the amide and carboxylic

acid in the presence of water.

Acid-Catalyzed: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack

by water.

Pathway: R-CN + H+ → [R-C≡NH]+ + H2O → R-C(OH)=NH → R-CONH2 (Amide) → R-

COOH (Acid).

Base-Catalyzed: Direct nucleophilic attack by OH- on the nitrile carbon.

Note: Strong bases may also attack the C2 position of the quinoxaline ring, leading to ring

fragmentation.
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Oxidative Instability
While the benzene ring is stable, the pyrazine nitrogens are susceptible to N-oxidation by

peracids or peroxides (common impurities in ethers/PEG), forming Quinoxaline-5-carbonitrile
1,4-di-N-oxide. This transformation alters solubility and biological activity.

Photolytic Degradation
Nitrogen heterocycles often possess n→π* transitions that absorb UV light. Excitation can lead

to radical formation, resulting in dimerization or dechlorination if halogenated solvents are used

(radical transfer).

Visualizing the Pathways
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Figure 1: Primary degradation pathways for Quinoxaline-5-carbonitrile. Hydrolysis is the

dominant risk factor.

Experimental Validation Protocols
Do not rely on literature values alone. Batch-to-batch impurity profiles (e.g., trace metals from

synthesis) can catalyze degradation. Use these self-validating protocols.

Protocol 1: Stability-Indicating HPLC Method
Development
Objective: Separate the parent peak from the amide/acid hydrolysis products.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers pH ~2, suppressing silanol

activity).

Mobile Phase B: Acetonitrile (ACN).

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond detection).

Validation Criterion: Resolution (Rs) > 1.5 between Quinoxaline-5-carbonitrile and

Quinoxaline-5-carboxylic acid (synthesize or purchase standard for confirmation).

Protocol 2: Forced Degradation (Stress Testing)
Perform this initially to define storage limits.

Stress Condition Procedure
Expected Outcome (Pass
Criteria)

Acid Hydrolysis Dissolve in 0.1N HCl, reflux 4h.

Formation of Amide/Acid. <5%

degradation at RT indicates

stability.

Base Hydrolysis
Dissolve in 0.1N NaOH, stir at

RT 4h.

Rapid degradation expected. If

>10% degrades in 1h, classify

as "Base Sensitive".

Oxidation 3% H2O2, RT, 24h. Detect N-oxide formation.

Thermal Solid state, 60°C, 7 days.
< 0.5% degradation confirms

thermal stability.

Photostability
1.2 million lux hours (ICH

Q1B).

Check for color change

(yellowing) or dimerization.

Workflow Diagram
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Stress Conditions
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Figure 2: Forced degradation workflow to determine critical stability parameters.

Handling & Storage Guidelines
Based on the chemical susceptibilities, the following storage protocols are mandatory to

maintain >98% purity.

Moisture Control (Critical): Due to the hydrolysis risk, store under an inert atmosphere

(Argon/Nitrogen) in a desiccator. The container must be tightly sealed with a PTFE-lined cap.
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Temperature: Store at 2-8°C (Refrigerated). While thermally stable, lower temperatures

kinetically inhibit slow hydrolysis from trace moisture.

Light Protection: Store in amber vials. Although not highly photosensitive, the conjugated

system warrants protection from UV to prevent radical artifacts.

Solvent Compatibility:

Compatible: Dichloromethane, Ethyl Acetate, anhydrous DMSO.

Incompatible: Alcohols (slow solvolysis over months), Water, Aqueous Acids/Bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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